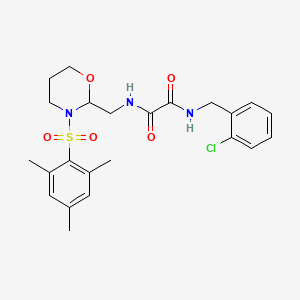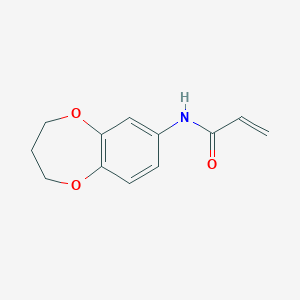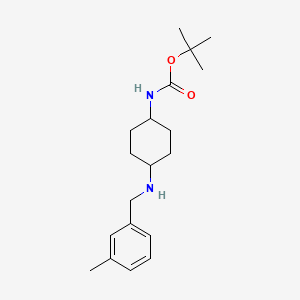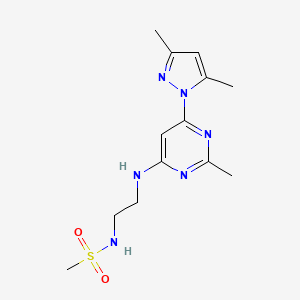![molecular formula C26H26N2O4S B2949534 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone CAS No. 790724-16-2](/img/structure/B2949534.png)
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, also known as PSB-16303, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the 5-HT2C receptor, which plays a crucial role in regulating various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is widely used in scientific research to study the role of the 5-HT2C receptor in various physiological and behavioral processes. It has been shown to modulate the activity of the receptor in vitro and in vivo, and to affect various physiological processes such as feeding behavior, anxiety, and stress response. It has also been used to study the role of the 5-HT2C receptor in drug addiction and withdrawal.
Mecanismo De Acción
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor plays a crucial role in regulating various physiological and behavioral processes, including feeding behavior, anxiety, and stress response. [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone binds to the receptor and blocks its activity, which leads to a decrease in the downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone has been shown to affect various physiological and behavioral processes, including feeding behavior, anxiety, and stress response. It has been shown to decrease food intake and body weight in rats, and to reduce anxiety-like behavior in mice. It has also been shown to attenuate the stress response in rats, and to modulate the activity of the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone is a selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for studying the role of the receptor in various physiological and behavioral processes. It has high affinity and selectivity for the receptor, and its effects can be easily reversed by washing or removing the compound. However, the compound has some limitations, including its solubility and stability, which can affect its potency and efficacy in experiments.
Direcciones Futuras
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone has great potential for future research in various fields, including neuroscience, pharmacology, and drug development. Some possible future directions include:
1. Further investigation of the role of the 5-HT2C receptor in feeding behavior, anxiety, and stress response, and the potential therapeutic applications of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone in these areas.
2. Development of more potent and selective antagonists of the 5-HT2C receptor, and the study of their effects on various physiological and behavioral processes.
3. Investigation of the role of the 5-HT2C receptor in drug addiction and withdrawal, and the potential therapeutic applications of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone in these areas.
4. Development of new methods for synthesizing and purifying [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, and the study of its pharmacokinetics and pharmacodynamics in vivo.
5. Investigation of the potential side effects and toxicity of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone, and the development of safer and more effective compounds for use in research and drug development.
Métodos De Síntesis
The synthesis of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone involves several steps, including the reaction of 3-bromoanisole with magnesium to form a Grignard reagent, which is then reacted with 4-(2-bromoethenyl)benzenesulfonyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form the final product, [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone. The synthesis method has been optimized to achieve high yield and purity of the final product.
Propiedades
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c29-26(24-12-7-13-25(20-24)32-21-23-10-5-2-6-11-23)27-15-17-28(18-16-27)33(30,31)19-14-22-8-3-1-4-9-22/h1-14,19-20H,15-18,21H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUMZQTWGUKFR-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2949453.png)






![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)
![N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2949464.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2949469.png)


